Meperfluthrin

Catalog No.
S1782945
CAS No.
915288-13-0
M.F
C17H16Cl2F4O3
M. Wt
415.206
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meperfluthrin

CAS Number

915288-13-0

Product Name

Meperfluthrin

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C17H16Cl2F4O3

Molecular Weight

415.206

InChI

InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1

InChI Key

MWFQAAWRPDRKDG-KOLCDFICSA-N

SMILES

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C

Synonyms

(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester;

Insecticidal Efficacy:

  • Mosquito Control: Research explores Meperfluthrin's effectiveness in controlling mosquito populations. Studies have compared its efficacy against various mosquito species, including Aedes aegypti and Anopheles quadrimaculatus, evaluating its potency at different exposure durations. These findings contribute to the development of efficient mosquito repellents and control strategies.

Environmental Impact:

  • Environmental Fate and Toxicity: Scientific studies investigate the environmental fate and potential ecological impact of Meperfluthrin. Research examines its degradation rates in various environmental compartments like soil and water, assessing its persistence and potential risks to non-target organisms []. This information is crucial for responsible pesticide use and environmental protection.

Toxicological Studies:

  • Safety Evaluation: Given its intended use, understanding Meperfluthrin's safety profile is crucial. Scientific studies assess its potential toxicity in various animal models, investigating its effects on different organ systems and identifying potential risks associated with exposure []. This information informs regulatory decisions and ensures safe application practices.

Formulation Development:

  • Delivery Systems: Research explores the development of novel delivery systems for Meperfluthrin. This includes investigations into encapsulation techniques, formulation strategies, and controlled release mechanisms []. These advancements aim to improve the efficacy, safety, and environmental sustainability of Meperfluthrin products.

Comparative Studies:

  • Comparison with Other Insecticides: Scientific research compares Meperfluthrin's properties and efficacy with other established insecticides. This includes evaluating its potency, spectrum of activity, and environmental profile. These comparative studies inform the selection of appropriate insecticides for specific applications.

Meperfluthrin is a synthetic insecticide belonging to the class of pyrethroids, which are widely used for pest control. It is characterized by its fluorinated structure, which enhances its efficacy and stability. The compound is specifically designed to target insects, primarily mosquitoes, making it a common ingredient in mosquito coils and other insect repellent products. Its chemical formula is C18H20F4O3, and it is known for its low toxicity to humans and animals compared to other insecticides in its class .

, primarily involving esterification processes. The synthesis typically involves the reaction of dichlor chrysanthemic acid with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in the presence of a catalyst under controlled temperature and pressure conditions. This reaction results in the formation of meperfluthrin along with the release of by-products such as water or hydrochloric acid, depending on the specific synthesis route employed .

Meperfluthrin exhibits potent insecticidal activity by targeting the nervous system of insects. It alters sodium channel dynamics in nerve membranes, leading to prolonged depolarization and hyperexcitability of neurons. This mechanism causes paralysis and death in susceptible insect species. Although it is generally considered to have low toxicity for non-target organisms, acute exposure can lead to respiratory issues and mucosal damage in humans .

The synthesis of meperfluthrin can be achieved through several methods:

  • Esterification Method: Involves reacting dichlor chrysanthemic acid with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in a high-pressure kettle using a water-containing organic solvent and a catalyst. This method emphasizes clean production techniques that minimize waste generation .
  • Direct Reaction Method: This method employs halogenated compounds and alcohols under controlled temperature conditions (typically between 60°C to 165°C) to facilitate the formation of meperfluthrin while efficiently removing by-products such as hydrochloric acid from the reaction environment .

Meperfluthrin is primarily used as an insecticide in various applications:

  • Mosquito Repellent Products: It is commonly found in mosquito coils, sprays, and other formulations aimed at controlling mosquito populations.
  • Public Health: Due to its effectiveness against malaria vectors, it plays a role in vector control strategies in tropical regions.
  • Agricultural Use: Although less common, it may also be utilized in agricultural settings to manage pest populations.

Studies on meperfluthrin's interactions with biological systems indicate that it can cause airway mucosal damage upon exposure. In cases of accidental ingestion or inhalation, symptoms may include cough, drowsiness, and respiratory distress. Monitoring lung function and imaging techniques are essential for assessing damage following exposure . Additionally, research indicates that meperfluthrin may induce oxidative stress and inflammatory responses in various tissues .

Meperfluthrin shares similarities with other pyrethroid compounds but has unique features that distinguish it:

Compound NameChemical StructureUnique Features
MetofluthrinC18H20F4O3Similar fluorinated structure; used for similar applications .
PermethrinC21H20Cl2O3Broader spectrum of activity; higher toxicity profile .
DeltamethrinC22H19Br2ClO3More potent against a wider range of insects; higher environmental persistence .

Meperfluthrin's unique fluorinated structure contributes to its enhanced stability and lower toxicity compared to some traditional pyrethroids, making it particularly effective for household use without posing significant risks to human health when used as directed.

XLogP3

4.6

Wikipedia

Meperfluthrin

Dates

Modify: 2024-04-14

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